Ethyl 3-acetoxybutanoate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 3-acetoxybutanoate and related compounds involves multiple approaches, each highlighting the versatility and importance of this compound in organic synthesis. For instance, the homogeneous pyrolysis kinetics of ethyl 3-hydroxy-3-methylbutanoate have been examined, revealing the reaction to be homogeneous, unimolecular, and obeying a first-order rate law, with the elimination products including acetone and ethyl acetate among others. This reaction proceeds via a six-membered cyclic transition state (Dominguez et al., 1996). Additionally, microbial asymmetric reduction and enzymatic synthesis methods have been explored, yielding optically active forms of related compounds, demonstrating the compound's significance in producing enantiomerically pure substances (Shimizu et al., 1990), (Yamamoto et al., 2002).
Molecular Structure Analysis
Investigations into the molecular structure of ethyl 3-acetoxybutanoate and its derivatives are crucial for understanding their reactivity and properties. The molecular structure and confirmation studies, such as those conducted through gas electron diffraction and density functional theory calculations, provide insight into the compound's conformational preferences and structural characteristics (Sugino et al., 1991).
Chemical Reactions and Properties
Ethyl 3-acetoxybutanoate undergoes various chemical reactions, including acylation and enzymatic transformations, which lead to the production of valuable intermediates for the synthesis of bioactive molecules. For example, the acylation of ethyl 4-bromo-3-hydroxybutanoate with acetic anhydride produces ethyl 3-acetoxy-4-bromobutanoate, demonstrating the compound's utility in synthesizing structurally diverse molecules (Kato & Kimura, 1977).
Scientific Research Applications
Enzymatic Transformation and Synthesis :
- Turcu et al. (2007) demonstrated the transformation of racemic ethyl 3-hydroxybutanoate into ethyl (R)-acetoxybutanoate using enantioselective acylation with isopropenyl acetate, followed by mesylation and inversion of configuration (Turcu, Kiljunen, & Kanerva, 2007).
- Griesbeck and Seebach (1987) described the conversion of (R)-3-hydroxybutanoic acid to the (S)-enantiomer and its lactone (Griesbeck & Seebach, 1987).
- Shimizu et al. (1990) synthesized ethyl (R)-4-chloro-3-hydroxybutanoate through asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (Shimizu et al., 1990).
Applications in Wine Analysis :
- Gammacurta et al. (2018) investigated the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate in wines, finding its predominant presence in red and white wines (Gammacurta et al., 2018).
- Lytra et al. (2013) studied the impact of 12 red wine esters on the perception of fruity aromas, identifying ethyl-3-hydroxybutanoate's role in modulating fruity aromas (Lytra et al., 2013).
Synthesis of Pharmaceutical Intermediates :
- Yamamoto et al. (2002) researched the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate using recombinant Escherichia coli cells (Yamamoto, Matsuyama, & Kobayashi, 2002).
- Ni et al. (2013) developed a scalable biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, an important chiral intermediate for the synthesis of ACE inhibitors (Ni, Su, Li, Zhou, & Sun, 2013).
Kinetic Studies and Chemical Reactions :
- Dominguez et al. (1996) examined the pyrolysis kinetics of ethyl 3-hydroxy-3-methylbutanoate, providing insights into its chemical behavior under specific conditions (Dominguez, Chuchani, Quijano, Orozco, & Restrepo, 1996).
Fermentation and Biocatalysis :
- Zhao Jin-mei (2008) summarized the synthesis routes and research developments of (R)-HPBE, an important intermediate for synthesizing ACE inhibitors, using biocatalyst methods (Zhao, 2008).
- Kometani et al. (1993) investigated the large-scale preparation of (S)-ethyl 3-hydroxybutanoate through baker's yeast-mediated bioreduction, emphasizing its role as a chiral starting material (Kometani, Yoshii, Kitatsuji, Nishimura, & Matsuno, 1993).
properties
IUPAC Name |
ethyl 3-acetyloxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-11-8(10)5-6(2)12-7(3)9/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWYJXYRFBRWSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336958 | |
Record name | Ethyl 3-(acetyloxy)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-acetoxybutanoate | |
CAS RN |
27846-49-7 | |
Record name | Ethyl 3-(acetyloxy)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl DL-3-Acetoxybutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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